2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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Overview
Description
2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group, a methylthio group, an oxo group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Scientific Research Applications
2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
It is structurally characterized as a substituted cathinone .
Mode of Action
As a photoinitiator, this compound almost instantaneously generates free radicals to induce polymerization . This process is crucial in the production of UV curable inks, speeding up drying during printing, and in colored coatings .
Biochemical Pathways
Its role as a photoinitiator suggests it may influence pathways related to polymerization and free radical generation .
Pharmacokinetics
It is known to be soluble in acetone , which may influence its bioavailability.
Result of Action
The compound has been found to exhibit cytotoxicity towards normal human peripheral blood mononuclear cells in vitro . This cytotoxicity is mediated through a caspase 3/7-dependent mechanism .
Action Environment
Environmental factors such as light exposure can significantly influence the action of 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. For instance, when exposed to ultraviolet (UV) light, it exhibits mutagenicity, potentially resulting in frameshift mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as cyanoacetamide, methylthioacetic acid, and methylamine under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon, anhydrous conditions, room temperature to reflux.
Substitution: Electrophiles like halogens or nitro groups, Lewis acids as catalysts, solvents like dichloromethane or acetonitrile, room temperature to mild heating.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
- 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-methyl ester
Uniqueness
2-Methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where the carbonitrile functionality is essential.
Properties
IUPAC Name |
2-methyl-4-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-4-9-6(11)5(3-8)7(10-4)12-2/h1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJKGVCZRWCAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)C#N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343127 |
Source
|
Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728581 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15908-63-1 |
Source
|
Record name | 2-methyl-4-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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